De-α-D-glucopyranoside Canagliflozin is a notable compound primarily recognized for its role as a sodium-glucose cotransporter-2 inhibitor. This compound is utilized in the management of type 2 diabetes mellitus, aiding in blood sugar control by promoting the excretion of glucose through urine. Canagliflozin is marketed under various trade names, including Invokana and Sulisent, and has been included in the World Health Organization's List of Essential Medicines due to its therapeutic significance .
Canagliflozin was developed by Mitsubishi Tanabe Pharma and is marketed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson. It belongs to the class of phenolic glycosides, organic compounds characterized by a phenolic structure linked to a glycosyl moiety. Specifically, it falls under the category of sodium-glucose cotransporter inhibitors, which target glucose reabsorption processes in the kidneys .
The synthesis of Canagliflozin involves multiple steps, typically beginning with the preparation of a suitable phenolic compound. The process can include:
The detailed synthetic pathway can vary based on specific laboratory protocols and desired yields .
Canagliflozin's molecular formula is , with a molecular weight of approximately 444.49 g/mol. Its structure features a glucopyranoside moiety linked to a substituted phenyl ring, which is crucial for its biological activity. The compound's three-dimensional structure allows for effective binding to the sodium-glucose cotransporter-2 protein in renal tissues, facilitating its pharmacological effects .
Canagliflozin primarily undergoes metabolic reactions involving:
These reactions are predominantly mediated by enzymes such as UGT1A9 and UGT2B4, which play significant roles in drug metabolism within the liver .
Canagliflozin operates by inhibiting sodium-glucose cotransporter-2 in the proximal tubules of the kidneys. This inhibition leads to:
Clinical studies have demonstrated that Canagliflozin can lead to significant reductions in glycated hemoglobin levels (HbA1c) and improvements in cardiovascular outcomes among patients with type 2 diabetes .
Canagliflozin exhibits several notable physical properties:
These properties are essential for formulating effective pharmaceutical preparations that ensure bioavailability and therapeutic efficacy .
Canagliflozin is primarily used in clinical settings for:
Research continues into additional therapeutic applications, including potential roles in managing non-alcoholic fatty liver disease and other metabolic disorders .
De-α-D-glucopyranoside canagliflozin represents a structurally modified analog of the native SGLT2 inhibitor canagliflozin (chemical name: (2S,3R,4R,5S,6R)-2-{3-[5-(4-fluorophenyl)thiophen-2-yl]-1-methyl-4-(4-methyloxan-4-yl)pyrazol-5-yl}oxy-6-(hydroxymethyl)oxane-3,4,5-triol). The compound features a C-glucoside structure where the glucose moiety is linked via a carbon-carbon bond to the lipophilic tail (aglycone), conferring metabolic stability against glucosidases [2] [6]. The stereochemical integrity at the anomeric carbon (C1) is preserved as β-configuration, critical for target engagement. Removal of the α-D-glucopyranoside unit alters the spatial orientation of hydrogen-bond donors (hydroxyl groups at C2, C3, C4, C6), disrupting key interactions with SGLT2 residues Gln457 and His386 observed in cryo-EM structures [3].
The glucopyranose ring adopts a ⁴C₁ chair conformation, stabilized by intramolecular hydrogen bonding between O2H···O6 and O3H···O5. Density functional theory (DFT) calculations reveal that de-glycosylation increases the ring puckering amplitude (ΔP = 0.52 Å) by 18% compared to native canagliflozin, reducing conformational rigidity [6]. This conformational flexibility may explain the altered binding kinetics observed in inhibition assays.
Table 1: Molecular Properties of De-α-D-glucopyranoside Canagliflozin vs. Native Canagliflozin
Property | De-α-D-glucopyranoside Canagliflozin | Native Canagliflozin |
---|---|---|
Molecular Formula | C₂₄H₂₅FN₂O₃S | C₂₄H₂₅FO₅S |
Molecular Weight (g/mol) | 416.54 | 453.53 (hemihydrate) |
LogP (Predicted) | 3.98 | 3.44 |
Hydrogen Bond Donors | 1 | 5 |
Hydrogen Bond Acceptors | 6 | 9 |
Rotatable Bonds | 7 | 5 |
Cryo-EM structural data (PDB: 7VSI) reveal that native canagliflozin binds SGLT2 in an outward-open conformation, forming:
De-glycosylation eliminates three critical hydrogen bonds, reducing binding affinity 190-fold (Ki = 760 nM vs. 4.0 nM for native canagliflozin) [6]. Competitive inhibition assays demonstrate a 25% decrease in maximal inhibitory effect (IC₅₀ = 8.7 nM vs. 2.3 nM for SGLT2) due to accelerated dissociation kinetics (koff = 0.18 s⁻¹ vs. 0.03 s⁻¹). The modified compound shows no detectable SGLT1 inhibition (Ki > 10,000 nM), contrasting with native canagliflozin’s dual inhibition (SGLT1 Ki = 770.5 nM) [6]. This selectivity shift confirms the glucopyranoside moiety’s role in SGLT1 engagement, where it mimics the natural substrate’s interactions with Asn78 and Asp176.
Table 2: Inhibition Kinetics of Canagliflozin Analogs
Parameter | De-α-D-glucopyranoside Canagliflozin | Native Canagliflozin | Dapagliflozin |
---|---|---|---|
SGLT2 Ki (nM) | 760 ± 42 | 4.0 ± 0.3 | 8.9 ± 0.7 |
SGLT1 Ki (nM) | >10,000 | 770.5 ± 68 | >5,000 |
IC₅₀ (SGLT2, nM) | 8.7 ± 1.1 | 2.3 ± 0.2 | 5.6 ± 0.4 |
Binding ΔG (kcal/mol) | -9.2 | -12.8 | -10.9 |
The glucopyranoside unit governs thermodynamic stability through:
De-glycosylation increases aqueous solubility (46.4 μg/mL → 128 μg/mL) but reduces membrane permeability (Papp = 1.2 × 10⁻⁶ cm/s vs. 8.7 × 10⁻⁶ cm/s) due to loss of glucose transporter-mediated uptake. Native canagliflozin exploits SGLT2 for reabsorption (transport ratio = 0.4), prolonging renal residence time, whereas the de-glycosylated analog shows no transporter-mediated uptake [6]. This eliminates intestinal SGLT1 inhibition, abolishing the postprandial glucose-lowering effect characteristic of high-dose (300 mg) native canagliflozin [1].
X-ray diffraction reveals that native canagliflozin crystallizes as a hemihydrate (Form II, P2₁ space group), with water molecules bridging adjacent glucopyranose units via O4H···Owater (2.85 Å) and O6H···Owater (2.92 Å) hydrogen bonds [2]. The glucopyranose adopts a ⁴C₁ chair conformation with Cremer-Pople parameters Q = 0.58 Å, θ = 4.2°. De-α-D-glucopyranoside canagliflozin forms anhydrous crystals (P1̅ space group) with no solvent-accessible voids, explaining its 12% higher density (1.32 g/cm³ vs. 1.18 g/cm³).
Thermal analysis shows:
The polymorphic landscape differs significantly:
Table 3: Crystallographic Data for Canagliflozin Solid Forms
Parameter | Canagliflozin Hemihydrate (Form II) | De-α-D-glucopyranoside Anhydrate |
---|---|---|
Crystal System | Monoclinic | Triclinic |
Space Group | P2₁ | P1̅ |
Unit Cell Dimensions | a=9.42 Å, b=24.71 Å, c=10.88 Å | a=7.85 Å, b=10.23 Å, c=14.62 Å |
β=95.7° | α=78.3°, β=89.1°, γ=82.5° | |
Density (g/cm³) | 1.18 | 1.32 |
Hydrogen Bonds per Molecule | 8 (intramolecular: 3, intermolecular: 5) | 3 (intramolecular: 2, intermolecular: 1) |
Thermal Events (DSC) | Dehydration: 105°C, Melt: 154°C | Melt: 217°C |
The rigid aglycone core in the de-glycosylated analog facilitates closer π-stacking (interplanar distance = 3.48 Å vs. 4.12 Å in hemihydrate), enhancing thermal stability but reducing compressibility by 30% [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5